Product packaging for Gibberellin A29(Cat. No.:CAS No. 29774-53-6)

Gibberellin A29

Cat. No.: B1254865
CAS No.: 29774-53-6
M. Wt: 348.4 g/mol
InChI Key: BKBYHSYZKIAJDA-WWSAFQOPSA-N
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Description

Gibberellin A29 (GA29) is a member of the C19-gibberellin 6-carboxylic acids class of plant hormones, characterized by a carboxyl group at the 6-position . It is a weakly acidic diterpenoid with the molecular formula C19H24O6 and a molar mass of 348.39 g/mol . This compound serves as a significant intermediate and metabolite in plant physiology and is identified as a potential biomarker for the consumption of various food items, including citrus, garden tomato, common pea, and sweet orange . Researchers utilize this compound as a critical standard in studies focused on gibberellin biosynthesis, metabolism, and homeostasis . Its role is pivotal in understanding the complex feedback mechanisms that regulate levels of bioactive gibberellins, which are essential for processes like stem elongation, seed germination, and flowering . As an analytical standard, it is particularly valuable for the quantitative analysis of gibberellins in plant tissues using advanced techniques such as UPLC-ESI-MS/MS, aiding in the precise measurement of these low-abundance phytohormones in complex sample matrices . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (MSDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O6 B1254865 Gibberellin A29 CAS No. 29774-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBYHSYZKIAJDA-WWSAFQOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Gibberellin A29

Catabolism and Deactivation Mechanisms Involving Gibberellin A29

The formation of this compound from GA20 is in itself a deactivation mechanism, as GA29 is biologically inactive. However, GA29 can be further metabolized, leading to its complete catabolism or conjugation into other inactive forms.

Further Metabolic Conversion of this compound to Downstream Catabolites

In maturing seeds of Pisum sativum, this compound is further metabolized to a downstream product known as GA29-catabolite. ebi.ac.uknih.govresearchgate.net This conversion represents a subsequent step in the gibberellin degradation pathway. Studies have demonstrated a significant conversion of GA29 to this catabolite during the final stages of seed maturation, indicating it is a natural and important metabolic process. nih.gov The structure of the GA29-catabolite has been identified. ebi.ac.uk

Glucosyl Conjugation and Other Inactivation Pathways of this compound

Another mechanism for the inactivation of gibberellins (B7789140) is through conjugation, most commonly with glucose. nih.gov These conjugated gibberellins, which include glucosides and glucosyl esters, are generally biologically inactive. nih.gov While the primary fate of GA29 in some tissues is its conversion to the GA29-catabolite, the formation of a GA29 conjugate has also been observed, albeit in low yields in developing pea seeds. This suggests that glucosyl conjugation may serve as an alternative or minor inactivation pathway for this compound.

Compartmentalization and Tissue-Specific Metabolism of this compound

The biosynthesis and catabolism of gibberellins are compartmentalized within the plant cell. The initial steps of gibberellin biosynthesis occur in proplastids, followed by reactions in the endoplasmic reticulum, with the final steps, including the formation of C19-gibberellins like GA20, taking place in the cytoplasm. mdpi.com

GA2ox enzymes are soluble proteins, and studies on their subcellular localization have shown them to be present in the cytoplasm and the nucleus, with some evidence for plasma membrane association. nih.govnih.govcabidigitallibrary.org Therefore, the conversion of GA20 to GA29, catalyzed by GA2ox, occurs within the cytoplasm and/or nucleus.

Metabolic Flux and Accumulation in Developing Seeds

Developing seeds are a major site of gibberellin biosynthesis and metabolism. Studies on Pisum sativum have shown a very high and efficient conversion of GA20 to GA29 in immature seeds. This indicates a significant metabolic flux towards the deactivation of GA20 in this tissue.

The accumulation of GA29 and its subsequent catabolite is particularly pronounced during seed maturation. The table below, based on data from studies on Pisum sativum cv. Progress No. 9, illustrates the dynamics of GA29 and its catabolite during seed development.

Days from AnthesisEndogenous GA29 Level (µ g/seed )Accumulation of GA29-catabolite
27~10 (maximal level)Begins to accumulate
37Declining25 µ g/seed
Mature Seed~1.6High levels present

This table is a representation of data found in the literature regarding GA29 metabolism in pea seeds. ebi.ac.uknih.gov

Localized Metabolism in Fruit Pericarp and Vegetative Tissues

The metabolism of gibberellins (GAs), including the formation of this compound (GA29), is a highly regulated process that varies significantly between different plant tissues and developmental stages. Research has identified specific metabolic activities in fruit pericarp and vegetative tissues, highlighting the localized control of bioactive GA levels.

In the pericarp of pea (Pisum sativum), the metabolism of GAs is crucial for fruit development. Studies have shown that the immediate precursor to GA29, Gibberellin A20 (GA20), is actively converted into GA29 within this tissue. This conversion is a catabolic step, catalyzed by the enzyme GA 2-oxidase, which deactivates the biologically active GA precursor. nih.govnih.gov The regulation of this metabolic step appears to be influenced by the presence of seeds. Research on pea pericarp demonstrated that the ratio of radiolabeled GA29 to GA20 was significantly higher in deseeded pericarps compared to those with seeds intact. This suggests that the seeds may regulate the conversion of GA20 to GA29 in the surrounding fruit tissue. nih.gov Furthermore, the auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) was found to substitute for the seeds in stimulating pericarp growth and influencing the GA conversion process, indicating a complex hormonal interplay in regulating GA metabolism within the fruit. nih.gov

In vegetative tissues, the inactivation of GA20 to GA29 is a key mechanism for controlling plant stature and development. nih.gov However, the specific gibberellins present and their metabolic pathways can differ between species. For instance, a study on the vegetative shoots of apple (Malus ×domestica) identified several GAs from the 13-hydroxylation pathway, with GA20 being the major gibberellin present. ashs.orgashs.org Despite specific searches, GA29 was not detected in these tissues, suggesting that in apple shoots, the deactivation of GA20 to GA29 may not be a primary metabolic route, or it occurs at levels below detection. ashs.orgashs.org In contrast, in pea seedlings, the levels of GA29, along with other inactivated GAs, are closely correlated with light conditions, which regulate the expression of GA 20-oxidase and GA 3β-hydroxylase, enzymes involved in the later steps of GA biosynthesis and catabolism. nih.gov The expression of GA 2-oxidase genes, which catalyze the formation of GA29, is often localized to specific regions, such as the base of the shoot apical meristem, to maintain low levels of bioactive GAs and regulate cell differentiation and elongation. frontiersin.orgntu.edu.tw

TissuePlant SpeciesKey Metabolic ConversionPrimary FindingsReference
Fruit PericarpPea (Pisum sativum)GA20 → GA29Conversion is regulated by seeds and the auxin 4-Cl-IAA. The ratio of GA29 to GA20 increases when seeds are removed. nih.gov
Vegetative ShootsApple (Malus ×domestica)GA12 → ... → GA20GA20 is the major GA identified; GA29 was not detected, indicating a potentially different primary catabolic pathway in this tissue. ashs.orgashs.org
Seedlings (Apical Buds/Stems)Pea (Pisum sativum)GA20 → GA29GA29 levels are regulated by light, which affects the transcript levels of GA biosynthetic and catabolic enzymes. nih.gov

Comparative Metabolic Pathways of Gibberellins in Plants, Fungi, and Bacteria

Gibberellins are produced by organisms across three biological kingdoms: plants, fungi, and bacteria. While some of the final GA products can be structurally identical, the biosynthetic pathways, enzymes, and genetic organization show significant differences, suggesting a convergent evolution of these metabolic routes. nih.govnih.gov

Plants: In higher plants, the GA biosynthesis pathway is a complex process that occurs across three different cellular compartments. nih.govnih.gov

Plastids: The pathway begins in plastids, where geranylgeranyl diphosphate (B83284) (GGDP) is converted to ent-kaurene (B36324) through the action of two terpene synthases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govwikipedia.org

Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized by two cytochrome P450 monooxygenases (P450s), ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to form GA12. nih.govnih.gov

Cytoplasm: The final stages occur in the cytoplasm, where GA12 is converted into various other GAs, including the precursors and bioactive forms. These reactions are primarily catalyzed by 2-oxoglutarate–dependent dioxygenases (2-ODDs), such as GA 20-oxidase and GA 3-oxidase (for biosynthesis) and GA 2-oxidase (for catabolism, including the GA20 to GA29 conversion). nih.govsteberlab.org

Fungi: The discovery of gibberellins originated from the fungus Gibberella fujikuroi (reclassified as Fusarium fujikuroi). nih.gov Fungal GA biosynthesis differs significantly from that in plants. The pathway starts from the mevalonic acid (MVA) pathway to produce the precursor GGDP. researchgate.net Although the subsequent steps also involve terpene cyclases and P450s, the specific enzymes and the genes encoding them are distinct from their plant counterparts. In fungi, the GA biosynthetic genes are typically organized in a conserved gene cluster, a feature not observed in plants. nih.gov This distinct genetic architecture and enzymatic machinery strongly indicate that fungi evolved the capacity to synthesize GAs independently of plants. nih.govnih.gov

Bacteria: Certain symbiotic and pathogenic bacteria, such as Bradyrhizobium japonicum, are also capable of synthesizing gibberellins. nih.govresearchgate.net Bacterial GA biosynthesis pathways are the least understood of the three kingdoms. Current evidence suggests that bacterial pathways also start from GGDP. The downstream modifications often involve a series of enzymes rich in cytochrome P450s, which are typically encoded in operons. researchgate.net The presence of GA biosynthesis in bacteria, fungi, and plants, each with unique enzymatic and genetic systems, provides a clear example of convergent evolution, where different organisms independently developed pathways to produce similar, biologically potent molecules. nih.gov

FeaturePlantsFungiBacteria
Primary Precursor Pathway Methylerythritol phosphate (B84403) (MEP) pathwayMevalonic acid (MVA) pathwayLikely MEP or MVA pathway
Key Enzyme Classes Terpene synthases (TPSs), Cytochrome P450s, 2-oxoglutarate–dependent dioxygenases (2-ODDs)Distinct TPSs, P450s, and other oxidasesCytochrome P450 (CYP)-rich enzymes
Cellular Compartmentalization High (Plastid, ER, Cytoplasm)Lower, primarily cytoplasmic with some membrane-associated stepsCytoplasmic
Gene Organization Genes are dispersed throughout the genomeGenes are organized in a conserved clusterGenes are often organized in operons

Regulation of Gibberellin A29 Homeostasis

Developmental Regulation of Gibberellin A29 Levels

Dynamics of GA29 Levels during Vegetative Growth Phases

The levels of GA29 can fluctuate throughout the different vegetative growth phases of a plant. As a catabolite of bioactive GAs, its concentration is often inversely related to the levels of active GAs that promote vegetative growth, such as stem elongation. During periods of rapid vegetative growth, where bioactive GA levels are high, the rate of deactivation may also be significant, leading to detectable levels of GA29. Conversely, conditions that limit growth and reduce bioactive GA levels may also impact the dynamics of GA29.

Research in various plant species has investigated the changes in GA levels, including GA29, during vegetative development. For instance, studies in pea (Pisum sativum) have shown that levels of different GAs, including GA29, vary in the apical shoot tip during vegetative growth under different photoperiods. researchgate.net While specific detailed data solely on GA29 dynamics across all vegetative stages in a single species is extensive and varies greatly depending on the plant, it is generally understood that GA29 levels reflect the metabolic flux through the deactivation pathway, which is influenced by the demand for and availability of bioactive GAs during these phases. nih.gov

Environmental Regulation of this compound Metabolism

Environmental factors significantly influence plant growth and development, often by modulating hormone metabolism, including that of GA29.

Photoperiod and Light Quality Influences on GA29 Homeostasis

Photoperiod (day length) and light quality are critical environmental signals that regulate GA metabolism. In many plant species, particularly long-day plants, increasing photoperiod leads to increased levels of bioactive GAs, promoting stem elongation and flowering. nih.govajol.info This regulation involves the transcriptional control of genes encoding GA biosynthetic and catabolic enzymes. Light quality, particularly the ratio of red to far-red light, perceived by phytochromes, also affects GA levels. nih.govnih.govusp.br

While much research focuses on the regulation of bioactive GAs, changes in photoperiod and light quality also impact the enzymes responsible for GA deactivation, such as GA2ox, and consequently influence GA29 levels. For example, studies in Betula pendula have shown that photoperiod influences the levels of various GAs, including GA29. ajol.info In Salix pentandra, the metabolism of GA19 to GA20 and subsequently to other GAs like GA29 is affected by photoperiod, with less metabolism occurring under short days compared to long days. researchgate.net This suggests that the rate of GA29 formation from its precursors can be under photoperiodic control.

Temperature Effects on this compound Biosynthesis and Catabolism

Temperature is another key environmental factor affecting GA metabolism. Different temperatures can influence the activity of enzymes involved in both GA biosynthesis and catabolism. Low temperatures, for instance, can activate GA biosynthesis and response pathways, as seen in the imbibition of Arabidopsis thaliana seeds, although the level of GA29 was observed to be lower at 4°C than at 22°C in one study. nih.gov This suggests complex and potentially enzyme-specific temperature responses within the GA pathway.

Short-term temperature drops can also rapidly affect stem elongation and the expression of GA deactivation genes like PsGA2ox2 in pea, which is involved in the conversion of active GAs to inactive forms like GA29 and GA8. oup.com The effect of temperature on GA metabolism, including the formation of GA29, can be qualitatively different depending on whether it occurs in the light or dark. oup.com The difference between day and night temperatures (DIF) has also been shown to affect stem elongation and can influence the levels of non-bioactive GAs like GA29, as observed in Arabidopsis thaliana. frontiersin.org

This compound Responses to Abiotic Stresses (e.g., Drought, Salinity)

Similarly, salinity stress can inhibit seed germination and seedling growth, often associated with decreased bioactive GA content. frontiersin.org Exogenous application of GA can mitigate the effects of salt stress and increase bioactive GA content. frontiersin.orgmdpi.com Salt stress can differentially regulate the expression of GA biosynthetic genes. frontiersin.org The role of GA29 specifically in salinity stress responses is an area of ongoing research, but its position as a deactivation product suggests its levels are likely to be affected by the metabolic adjustments plants undergo to cope with saline conditions. researchgate.net

Inter-Hormonal Cross-Talk Affecting this compound Metabolism

Plant growth and development are regulated by a complex network of interacting hormones. Gibberellins (B7789140) engage in extensive cross-talk with other phytohormones, influencing their own metabolism and signaling as well as those of other hormones. nih.govresearchgate.netresearchgate.net

Reciprocal Interactions with Auxin Signaling and Biosynthesis

Auxins, particularly Indole-3-acetic acid (IAA), and gibberellins interact at multiple levels, including metabolism, signaling, and gene expression. nih.govmdpi.comresearchgate.net Auxin can promote GA synthesis by activating genes encoding biosynthetic enzymes (e.g., GA3ox and GA20ox) and deactivating genes encoding catabolic enzymes (e.g., GA2ox) in various plant species. mdpi.comresearchgate.net This positive influence of auxin on bioactive GA content can be tissue-specific. mdpi.com

The reciprocal interaction means that GAs can also modulate auxin-related genes, although the outcomes depend on the specific Auxin Response Factors (ARFs) involved. mdpi.com Regarding GA29, the regulation of GA2ox enzymes by auxin is particularly relevant. Auxin-induced suppression of GA2ox expression would lead to reduced deactivation of GA precursors and bioactive GAs, thus potentially lowering the rate of GA29 formation. mdpi.comresearchgate.netresearchgate.net Conversely, changes in GA levels or signaling can influence auxin biosynthesis and transport, creating a feedback loop that indirectly affects the metabolic flux through the GA pathway, including the production of GA29. mdpi.com Studies in pea have shown that auxin affects the synthesis and deactivation of bioactive GA1, influencing the formation of deactivation products like GA29. researchgate.net

Compound Table

Compound NamePubChem CID
This compound443448 lipidmaps.org
Gibberellin A1443225
Gibberellin A4443932
Gibberellin A8443255
Gibberellin A19443447
Gibberellin A20443449
GA12-aldehyde183882
GA536951309
GA44443446
GA2-oxidase15891830
GA3-oxidase183885
GA20-oxidase183884
Indole-3-acetic acid802

Data Tables

Based on the search results, quantitative data suitable for interactive tables focusing solely on GA29 levels across different conditions within a single study and format is limited. However, the text provides qualitative and comparative information regarding GA29 levels under certain conditions. Below is a representation of such findings, formatted as a static table due to the nature of the available data.

Table 1: Comparative GA Levels in Betula pendula Ecotypes under Different Photoperiods

GA TypeLong Days (LD) (Relative Level)Short Days (SD) (Relative Level)NotesSource
GA1HigherLowerReduction pronounced in northern ecotype. ajol.info
GA19Generally similar levels in LDNot explicitly detailed for SDLevels decrease in order: GA1 > GA19 > GA8 > GA29 > GA20 in LD. ajol.info
GA20Generally similar levels in LDNot explicitly detailed for SDLevels decrease in order: GA1 > GA19 > GA8 > GA29 > GA20 in LD. ajol.info
GA29Generally similar levels in LDNot explicitly detailed for SDLevels decrease in order: GA1 > GA19 > GA8 > GA29 > GA20 in LD. ajol.info
GA8Generally similar levels in LDNot explicitly detailed for SDLevels decrease in order: GA1 > GA19 > GA8 > GA29 > GA20 in LD. ajol.info

Note: This table is a conceptual representation based on the comparative information provided in the source and is not derived from a direct quantitative data table in the source.

Table 2: Effect of Temperature on GA29 Levels in Arabidopsis thaliana Seeds during Imbibition

TemperatureGA29 Level (Relative)Source
4°CLower nih.gov
22°CHigher nih.gov

Note: This table is based on a direct comparison mentioned in the source regarding GA29 levels at two different temperatures.

These tables highlight the influence of environmental factors like photoperiod and temperature on GA29 levels, reflecting its role within the broader context of GA metabolism and homeostasis.

Antagonistic and Synergistic Relationships with Abscisic Acid (ABA)

Gibberellins and Abscisic Acid (ABA) are two key plant hormones that often exhibit antagonistic interactions in regulating various developmental processes, such as seed dormancy and germination, root growth, and flowering nih.govresearchgate.netnih.govnih.gov. While GA generally promotes growth and development, ABA typically inhibits these processes researchgate.netnih.govnih.gov. The balance between GA and ABA levels is crucial in determining the outcome of these processes nih.govresearchgate.netnih.gov.

Research findings highlight that the antagonistic regulation of metabolic genes is a primary feature of GA and ABA interactions nih.gov. This suggests that ABA could influence the expression of GA2ox genes, thereby affecting the rate of GA29 formation.

Coordination with Brassinosteroid Pathways

Brassinosteroids (BRs) are another class of plant hormones that, like GAs, promote plant growth, particularly cell elongation nih.govumanitoba.caresearchgate.net. There is significant crosstalk between BR and GA signaling pathways, and they can interact synergistically to regulate plant growth nih.govumanitoba.caasm.orgasm.org.

The interaction between BR and GA occurs at both the synthesis and signaling levels asm.orgasm.org. BRs can influence GA metabolism by regulating the expression of genes involved in GA biosynthesis and catabolism nih.govasm.orgasm.org. For example, BR can induce the expression of GA biosynthetic genes like GA20ox and GA3ox nih.govasm.orgasm.org. Conversely, DELLA proteins, which are repressors of GA signaling, can interact with components of the BR signaling pathway, such as BZR1, and interfere with their function asm.orgasm.org. This intricate interplay suggests that BR signaling could indirectly affect GA29 levels by modulating the activity of enzymes involved in GA metabolism.

One study in rice showed that BR treatment increased GA1 levels and decreased GA29 levels, consistent with altered levels of their precursors and related GAs nih.gov. This suggests that BRs might promote the conversion of GA precursors towards bioactive GAs rather than their deactivation into forms like GA29.

Data from research on BR-GA interaction in rice indicates changes in GA levels upon BR treatment. While a detailed table specifically on GA29 levels across various BR treatments wasn't found, the reported trends suggest a potential inverse relationship between BR levels and GA29 accumulation as BR promotes bioactive GA synthesis.

Complex Interplay with Ethylene (B1197577) Production and Response

Ethylene is a gaseous plant hormone involved in various developmental processes and stress responses nih.govindexcopernicus.com. The interaction between ethylene and GAs is complex and can be either synergistic or antagonistic depending on the specific process and plant species nih.govindexcopernicus.comnih.gov.

Ethylene and GA crosstalk has been observed in processes like root elongation, apical hook development, and shade avoidance responses nih.govindexcopernicus.comnih.gov. Ethylene can influence GA levels and signaling, and vice versa nih.govindexcopernicus.comnih.gov. For instance, activated ethylene signaling has been shown to reduce bioactive GA levels, leading to the accumulation of DELLA proteins indexcopernicus.com. DELLA proteins, in turn, can interact with components of the ethylene signaling pathway nih.govmaxapress.com.

Transcriptome data suggests that ethylene can regulate genes involved in both GA biosynthesis and catabolic pathways nih.gov. This indicates that ethylene could potentially influence the expression or activity of GA2ox enzymes responsible for GA29 formation. Studies in tobacco have shown that ethylene action is involved in phytochrome-mediated shade avoidance responses, partly by modulating GA action nih.gov. While the direct effect on GA29 was not specified, this highlights the interconnectedness of ethylene and GA pathways in regulating growth responses.

The interplay between ethylene and GA in regulating root growth in rice suggests a coordination of their homeostasis nih.gov. Levels of inactive GAs, including GA29, were observed to increase as levels of bioactive GAs decreased over time during primary root growth nih.gov. This dynamic change underscores the complex regulatory mechanisms involving both hormones.

Regulatory Linkages with Cytokinin Pathways

Cytokinins (CKs) are plant hormones primarily known for their role in promoting cell division and shoot development oup.com. GA and CKs often exhibit antagonistic interactions in regulating various developmental processes nih.govoup.com.

Studies in tomato have shown a mutual antagonistic interaction between GA and CKs nih.gov. GA can inhibit CK responses, including the induction of CK primary response genes nih.gov. Conversely, CKs can inhibit certain GA responses nih.gov. This antagonism suggests that the ratio between GA and CKs, rather than their absolute levels, is crucial in determining the final plant response nih.gov.

While the direct impact of CKs on GA29 levels is not explicitly detailed in the provided search results, the antagonistic relationship between GA and CKs implies potential indirect regulatory linkages. If CKs negatively influence GA signaling or biosynthesis, it could potentially impact the metabolic flux towards or away from GA29. Research in pea has shown that KNOX transcription factors, which are involved in cytokinin metabolism, can stimulate GA2ox transcription, thereby mediating GA catabolism oup.com. This provides a potential link between cytokinin pathways and the formation of GA29.

Data from studies on GA-CK interaction in tomato demonstrate antagonistic effects on various processes nih.gov. While specific data on GA29 levels wasn't provided, the research highlights the complex interplay where each hormone can influence the other's pathway.

Modulation by Jasmonic Acid Signaling

Jasmonic Acid (JA) is a plant hormone primarily associated with defense responses to biotic and abiotic stresses, but it also plays roles in growth and development nih.govresearchgate.net. JA and GAs have been shown to interact, often antagonistically, in coordinating plant growth and defense responses nih.govresearchgate.net.

The crosstalk between JA and GA is mediated, in part, by the interaction between signaling repressors from both pathways: JASMONATE ZIM-DOMAIN (JAZs) proteins for JA and DELLA proteins for GA researchgate.net. DELLA proteins can enhance the JA response, and JA can promote the transcription of genes encoding DELLA proteins researchgate.net. This interaction suggests a mechanism by which JA signaling can influence GA-regulated processes.

While the direct effect of JA on GA29 levels is not explicitly detailed, the antagonistic interaction between JA and GA, mediated by DELLA proteins, could indirectly impact GA metabolism. If JA signaling, through DELLA accumulation, represses GA-mediated growth, it might also influence the enzymes involved in GA metabolism, including those that produce GA29. Research indicates that JA can interact with various hormones, including GAs, to regulate plant growth and development nih.gov.

A schematic representation of the crosstalk between JA and GA highlights their antagonistic interaction in coordinating growth and defense researchgate.net. This interaction involves the direct binding of JAZ and DELLA proteins, suggesting a molecular basis for how JA signaling could influence the GA pathway and potentially impact the levels of metabolites like GA29.

Biological Significance of Gibberellin A29 in Plant Physiological Processes

Elucidation of Gibberellin A29 as a Biologically Inactive Metabolite

This compound is widely considered a biologically inactive or weakly active gibberellin. researchgate.net It is often the product of 2β-hydroxylation of bioactive or intermediate gibberellins (B7789140), a key deactivation step in the gibberellin metabolic pathway. portlandpress.comnih.gov This hydroxylation renders the molecule less capable of binding to its receptor and thus significantly reduces its biological potency. Studies have shown that while bioactive GAs like GA1 and GA4 promote growth, GA29 does not exhibit significant biological activity in various plant bioassays. nih.gov

Impact of this compound Levels on Bioactive Gibberellin Concentrations and Plant Phenotype

The levels of GA29 in plant tissues are inversely correlated with the concentrations of bioactive gibberellins. As bioactive GAs are converted to inactive forms like GA29, their effective concentration decreases, leading to observable changes in plant phenotype. For example, mutations affecting GA29 metabolism, such as those in GA2ox genes which catalyze the formation of GA29, can lead to elevated levels of bioactive GAs and result in taller, less-dwarf phenotypes. nih.govmdpi.com Conversely, increased GA29 synthesis contributes to lower bioactive GA levels and can be associated with dwarfism or reduced growth.

Research findings highlight this relationship:

Genotype/TreatmentBioactive GA Levels (Relative)GA29 Levels (Relative)PhenotypeSource
Wild TypeNormalNormalNormal Growth nih.gov
ga2ox mutantIncreasedDecreasedTaller, Increased Growth nih.govmdpi.com
Increased GA29 SynthesisDecreasedIncreasedReduced Growth/Dwarfism

This table illustrates how alterations in the metabolic processes leading to GA29 formation directly impact the pool of active gibberellins and consequently influence plant morphology.

The Role of GA29 Metabolism in Coordinating Plant Growth and Development

GA29 metabolism, primarily its formation through 2β-hydroxylation, plays a crucial role in maintaining gibberellin homeostasis. wikipedia.org By converting bioactive GAs into inactive forms, plants can fine-tune the levels of active hormones in specific tissues and at particular developmental stages. This metabolic control is essential for coordinating various growth and developmental processes, ensuring that responses to gibberellin signals are appropriately regulated. The enzymes responsible for GA29 synthesis, such as GA2 oxidases, are subject to complex regulatory mechanisms, allowing plants to adjust gibberellin deactivation rates in response to internal and environmental cues. researchgate.net

Functional Implications of GA29 Homeostasis for Seed Dormancy and Germination

Gibberellins are critical regulators of seed dormancy and germination, generally promoting the breaking of dormancy and the initiation of germination. wikipedia.orgomexcanada.comresearchgate.netnih.gov The balance between bioactive gibberellins and inhibitory signals, such as abscisic acid (ABA), determines whether a seed remains dormant or germinates. researchgate.netnih.gov GA29, as an inactive metabolite, contributes to this balance. Increased metabolism of bioactive GAs to GA29 can reduce the effective gibberellin signal, thereby promoting or maintaining dormancy. Conversely, reduced GA29 formation or increased metabolism of GA29 itself could lead to higher bioactive GA levels, favoring germination. Studies on seed development in species like Pisum sativum (pea) have shown high levels of GA29 in maturing seeds, suggesting its role in preventing premature germination. ebi.ac.ukannualreviews.orgnih.gov

Significance of GA29 in Flowering Transition and Fruit Development

Gibberellins are known to influence flowering transition and fruit development, although their specific roles can vary depending on the plant species. wikipedia.orgomexcanada.com In some species, gibberellins promote flowering, while in others, they may inhibit it. dpi.qld.gov.au Similarly, gibberellins can influence fruit set and growth. omexcanada.comdpi.qld.gov.au GA29's involvement in these processes is primarily through its impact on the availability of bioactive gibberellins. By regulating the deactivation of active GAs, GA29 metabolism can indirectly affect the timing of flowering and the development of fruits. For instance, if bioactive GAs that promote flowering are rapidly converted to GA29, flowering might be delayed or reduced. Conversely, a decrease in GA29 synthesis could lead to increased bioactive GA levels, potentially influencing flowering time and fruit development.

Advanced Analytical and Methodological Approaches for Gibberellin A29 Research

Modern Sample Preparation and Extraction Protocols for Gibberellin A29 Quantification from Complex Plant Matrices

The initial and critical step in the analysis of GA29 from plant tissues is the extraction process. The primary goal is to efficiently isolate the target analyte while minimizing the co-extraction of interfering compounds. A common approach involves the immediate freezing of plant material in liquid nitrogen to halt metabolic activity. creative-proteomics.com This is typically followed by homogenization in a cold organic solvent, such as 80% or 100% methanol (B129727). ashs.org

Further purification is often required to remove pigments, lipids, and other compounds that can interfere with subsequent analysis. Techniques such as solid-phase extraction (SPE) are frequently employed. SPE cartridges, like mixed-mode cation exchange columns, can effectively clean up the extract. theses.cz Another method involves the use of charcoal-celite chromatography, where GA activity is eluted with aqueous acetone. ashs.org For certain applications, preparative high-performance liquid chromatography (HPLC) can be used for fractionation prior to detailed analysis. researchgate.net

The choice of extraction and purification protocol is dependent on the plant matrix and the specific research question. For instance, in analyzing GA29 from the pericarp of immature prunes, researchers have utilized a multi-step process involving methanol extraction, partitioning with petroleum ether, and further purification using polyvinylpyrrolidone (B124986) (PVP) column chromatography. ashs.org

High-Resolution Mass Spectrometry Techniques for this compound Profiling

Mass spectrometry (MS) has become the cornerstone for the definitive identification and quantification of gibberellins (B7789140), including GA29. lifeasible.com Its high sensitivity and selectivity allow for the detection of trace amounts of the compound within complex biological samples. lifeasible.com Various MS-based platforms are utilized, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a powerful tool for gibberellin analysis. lifeasible.com Prior to analysis, non-volatile compounds like GA29 must be derivatized to increase their volatility. This is commonly achieved by methylation followed by trimethylsilylation to produce Me-TMS derivatives. ashs.org The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and quantification. ashs.org GC-MS has been successfully used to identify GA29 in extracts from the pericarp of immature prunes. ashs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing compounds in their liquid phase, circumventing the need for derivatization. lifeasible.com This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. In a typical LC-MS setup for GA29 analysis, a reversed-phase C18 column is used for chromatographic separation. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is suitable for polar molecules like gibberellins. nih.gov LC-MS has been employed for the profiling of various phytohormones, including GA29, in different plant tissues. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Throughput

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in LC-MS technology, offering higher resolution, sensitivity, and faster analysis times. creative-proteomics.com UPLC systems utilize smaller particle size columns, leading to more efficient separations. creative-proteomics.com Tandem mass spectrometry (MS/MS) adds another layer of selectivity by isolating a specific ion (the precursor ion) and then fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. creative-proteomics.comtheses.cz UPLC-MS/MS is now a widely adopted method for the precise quantification of a broad range of phytohormones, including GA29. creative-proteomics.comtheses.cz

Analytical TechniquePrincipleSample PreparationKey Advantages
GC-MS Separation of volatile compounds followed by mass analysis.Derivatization (e.g., methylation, trimethylsilylation) is required. ashs.orgHigh resolution, excellent for structural identification. lifeasible.com
LC-MS Separation of compounds in liquid phase followed by mass analysis.Generally, no derivatization is needed. lifeasible.comSuitable for polar and non-volatile compounds. lifeasible.com
UPLC-MS/MS High-resolution liquid chromatography coupled with tandem mass spectrometry.Minimal sample preparation. creative-proteomics.comHigh sensitivity, high throughput, and high selectivity (MRM). creative-proteomics.com

Application of Stable Isotope Labeling (e.g., Deuterium (B1214612), 13C) for Metabolic Tracing and Internal Standards

Stable isotope-labeled compounds are indispensable tools in modern phytohormone research. For quantification, isotopically labeled internal standards, such as deuterium ([²H]) or carbon-13 ([¹³C]) labeled GA29, are added to the sample at the beginning of the extraction process. ebi.ac.ukresearchgate.net Since the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it co-purifies and experiences the same losses during sample preparation. By measuring the ratio of the endogenous analyte to the labeled internal standard using MS, highly accurate quantification can be achieved. ebi.ac.uk

Furthermore, stable isotope labeling is crucial for metabolic studies. By feeding plants with a labeled precursor, researchers can trace its conversion into various metabolites, including GA29. ebi.ac.uk For example, deuterium-labeled GA29 has been used to study its metabolism in pea seeds. ebi.ac.uk Similarly, [¹³C]-labeled GA29 has been utilized to investigate its catabolism. massey.ac.nz

Immunological Techniques for this compound Detection (e.g., Immunoassays)

Future Research Trajectories and Biotechnological Implications of Gibberellin A29 Studies

Identification of Novel Enzymes and Genes Involved in Gibberellin A29 Catabolism

The formation of GA29 from its immediate precursor, GA20, is a well-established deactivation step catalyzed by the enzyme GA 2-oxidase (GA2ox). nih.gov However, the metabolic fate of GA29 itself is an area ripe for future investigation. Early studies utilizing labeled gibberellins (B7789140) in immature seeds of Pisum sativum (pea) provided strong evidence that GA29 is further metabolized into a distinct downstream product, termed a "GA29-catabolite". nih.govnih.gov This conversion appears to be a natural and significant metabolic step, particularly during the final stages of seed maturation. nih.gov

Despite the identification of this subsequent catabolite, the specific enzymes that catalyze the breakdown of GA29 remain uncharacterized. A primary future research goal is the identification and functional analysis of these novel enzymes. This will involve a combination of biochemical approaches to isolate the catalytic activity and molecular genetic techniques to identify the corresponding genes.

Key Research Objectives:

Enzyme Isolation and Characterization: Utilizing protein purification techniques on tissues with high GA29 turnover, such as maturing seeds, to isolate the enzyme(s) responsible for converting GA29 to its catabolite.

Gene Identification: Employing genetic screens or comparative genomics to identify candidate genes encoding the putative "GA29-catabolase."

Functional Verification: Using heterologous expression systems to produce the candidate enzymes and confirm their specific activity on GA29 as a substrate.

The discovery of these genes and enzymes will complete a crucial gap in our understanding of the GA degradation pathway, providing new targets for genetic manipulation.

Deeper Understanding of the Regulatory Networks Governing this compound Homeostasis and its Interaction with Diverse Signals

The concentration of GA29 in plant tissues is not directly regulated but is rather a consequence of the tightly controlled homeostasis of bioactive GAs. nih.gov The abundance of GA29 is directly linked to the activity of GA2ox enzymes, which are encoded by small gene families. nih.gov The expression of these GA2ox genes is a major hub for integrating various internal and external signals, thus controlling the rate of GA29 production.

Future research will focus on building a more comprehensive model of this regulatory network. This involves understanding how different signals converge to modulate GA2ox expression and, consequently, GA29 levels.

Hormonal Crosstalk: Gibberellin signaling pathways interact extensively with other hormone networks. For instance, abscisic acid (ABA), often associated with stress responses, and ethylene (B1197577) can influence the expression of GA metabolic genes, including GA2ox. nih.gov Dissecting the molecular mechanisms of how these hormones co-regulate the enzymes that produce GA29 is a key research frontier.

Environmental Signals: Plants adjust their growth in response to environmental cues like light, temperature, and water availability. nih.gov These signals are known to affect GA metabolism. For example, stresses such as cold and salinity have been shown to upregulate GA2ox genes, leading to growth restriction and an associated increase in GA deactivation products like GA29. plos.org Understanding the specific signaling components that link environmental perception to the transcriptional control of these genes is crucial.

Feedback and Feed-forward Regulation: The GA pathway has intricate feedback mechanisms. High levels of bioactive GAs typically suppress the expression of biosynthesis genes and may enhance the expression of catabolic genes like GA2ox. steberlab.org Elucidating how the flux through the pathway influences the specific GA2ox family members responsible for GA29 production will provide a deeper understanding of its homeostasis.

Exploration of this compound's Role in Plant Acclimation and Resilience to Environmental Challenges

As an inactive compound, this compound does not play a direct signaling role in mediating plant responses. Instead, its significance lies in its status as a product of GA deactivation—a process that is fundamental to how plants adapt to adverse conditions. plos.org The ability to rapidly reduce the concentration of growth-promoting active GAs is a critical strategy for survival when resources are limited or conditions are stressful.

The central players in this response are the DELLA proteins, a family of nuclear growth repressors. plos.org In the presence of active GAs, DELLA proteins are targeted for degradation. mdpi.com However, under stressful conditions such as drought, salinity, or cold, plants often enhance GA catabolism. plos.org This involves the increased expression of GA2ox genes, which accelerates the conversion of GA20 to GA29, thereby depleting the pool of precursors for active GAs. plos.org The resulting decrease in active GAs leads to the stabilization and accumulation of DELLA proteins. These stabilized DELLAs then restrain growth and activate a wide array of stress-responsive genes, enhancing the plant's tolerance to the environmental challenge.

Therefore, the "role" of GA29 in plant acclimation is that of an indicator of a vital metabolic shift. High levels of GA29 signify that the plant is actively deactivating its gibberellins, a key component of the broader strategy to prioritize survival over growth during periods of environmental stress. Future research will aim to quantify the correlation between the rate of GA29 accumulation and the level of stress tolerance in various species, potentially establishing GA29 levels as a biomarker for stress resilience.

Biotechnological Applications for Modulating this compound Levels to Enhance Agricultural Productivity and Crop Traits

Modulating the levels of GA29, by targeting the enzymes that produce it, has significant biotechnological potential for crop improvement. The goal of these applications is not to accumulate GA29 for its own sake, but to control the levels of active GAs by manipulating the flux towards this inactive catabolite. The primary target for this genetic engineering is the family of GA2ox genes.

Beyond controlling height, this approach has broader applications. For example, in poplar trees, upregulation of a GA2ox gene not only caused dwarfism but also conferred greater drought resistance. plos.org This highlights the dual benefit of modulating this pathway: controlling plant architecture while simultaneously enhancing resilience to abiotic stress.

Application Area Gene Target Mechanism Desired Outcome Reference
Cereal Crops (e.g., Rice, Wheat)GA2oxOverexpression increases conversion of GA20 to GA29, reducing active GA levels.Semi-dwarfism, increased lodging resistance, improved harvest index. frontiersin.org
Forestry (e.g., Poplar)PtaGA2ox1Hyperactivation of the gene leads to reduced stature and altered wood fiber properties.Easier management, altered fiber production, control of invasive spread. oregonstate.edu
HorticultureGA2oxOverexpression creates more compact ornamental plants.Production of compact, aesthetically pleasing potted plants. plos.org
Stress ToleranceGA2oxUpregulation under stress reduces active GAs, leading to DELLA protein accumulation.Enhanced tolerance to drought, salinity, and cold stress. plos.org

Future biotechnological work will focus on fine-tuning the expression of these catabolic genes, perhaps using tissue-specific or inducible promoters, to achieve desired traits without unintended effects on other aspects of development, such as fruit or seed production.

Development of Integrated Omics Approaches for Comprehensive Analysis of Gibberellin Metabolism and Signaling

A comprehensive understanding of the role and regulation of GA29 requires the integration of multiple high-throughput "omics" technologies. These approaches provide a system-level view of the molecular processes governing GA metabolism.

Transcriptomics: Technologies like RNA-sequencing can provide a complete profile of gene expression, allowing researchers to see how the entire family of GA2ox genes, as well as GA biosynthesis genes, respond to different developmental cues or environmental stresses. This can reveal which specific gene family members are most critical for GA29 production in a given context.

Metabolomics: Advanced mass spectrometry techniques (e.g., GC-MS and LC-MS) enable the precise quantification of dozens of metabolites simultaneously. In the context of GA metabolism, this allows for the measurement of not just GA29, but also its precursor (GA20), related active GAs (like GA1), and other catabolites. Tracking these metabolite profiles provides a direct readout of the metabolic flux through the deactivation pathway.

Proteomics: This approach focuses on identifying and quantifying the entire set of proteins in a tissue, including the GA2ox enzymes themselves. Correlating protein abundance with transcript levels can reveal post-transcriptional modes of regulation that control enzyme activity.

By integrating these datasets, researchers can build powerful models that connect the regulation of genes to the abundance of enzymes and the resulting metabolic flux. For example, an integrated omics study of a plant's response to drought could simultaneously identify the upregulation of a specific GA2ox transcript, the increased abundance of the corresponding protein, and the resulting accumulation of GA29, providing a complete and validated picture of the adaptive response.

Synthetic Biology Approaches for Engineering Gibberellin Biosynthesis and Catabolism Pathways

Synthetic biology, which applies engineering principles of design and construction to biological systems, offers transformative potential for precisely controlling GA metabolism. Rather than simply overexpressing or knocking out a gene, synthetic biology aims to create novel genetic circuits that can regulate plant growth in a predictable and programmable manner.

The pathway leading to GA29 is an ideal target for such engineering. A key goal would be to uncouple stress resistance from the yield penalties often associated with constitutive dwarfism. This could be achieved by designing and building synthetic genetic circuits to control the expression of GA2ox.

Potential Synthetic Biology Applications:

Stress-Inducible Promoters: A synthetic circuit could be built by fusing a promoter that is only activated by a specific stress (e.g., drought or high salinity) to a GA2ox gene. In such an engineered plant, the growth-restricting deactivation of GA (and production of GA29) would only occur when needed, allowing for normal growth in favorable conditions.

Tunable Expression Systems: Using synthetic promoters and transcription factors, it may be possible to create systems where the level of GA2ox expression can be fine-tuned by the application of a harmless external chemical. This would give growers precise control over plant stature and resource allocation throughout the growing season.

Orthogonal Regulatory Networks: To avoid interference with the plant's native regulatory networks, synthetic circuits can be built using components from other organisms (e.g., yeast or bacteria). This allows for the creation of a control system that responds only to the intended inputs, providing robust and predictable performance.

These advanced engineering approaches could lead to the development of "smart crops" that dynamically adjust their growth and metabolism in response to changing environmental conditions, optimizing both resilience and productivity.

Q & A

Q. What experimental methods are validated for detecting and quantifying GA29 in plant tissues?

GA29 detection typically employs chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is widely used for its high sensitivity and specificity, as demonstrated in the identification of GA29 in Prunus domestica fruit tissues . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also recommended for quantifying trace levels of GA29, especially when combined with isotopic labeling (e.g., [¹³C]- or [³H]-labeled GA29) to improve accuracy in recovery experiments . For preliminary screening, thin-layer chromatography (TLC) with bioassays (e.g., wheat coleoptile elongation tests) can provide functional insights into GA29 activity .

Q. What standardized protocols exist for isolating GA29 from complex plant matrices?

Isolation protocols involve tissue homogenization in cold methanol/water mixtures, followed by solid-phase extraction (SPE) using C18 columns. Fractionation via column chromatography (e.g., silica gel or reverse-phase HPLC) is critical to separate GA29 from structurally similar gibberellins. For reproducible results, include internal standards (e.g., deuterated GA29 analogs) and validate purity using nuclear magnetic resonance (NMR) or high-resolution MS .

Q. How can researchers confirm the structural identity of GA29 in novel plant species?

Structural confirmation requires a combination of:

  • Retention time matching with authentic GA29 standards in GC-MS or LC-MS.
  • Fragmentation patterns in MS/MS spectra compared to reference databases (e.g., KEGG Compound C06096) .
  • Co-chromatography with labeled GA29 (e.g., [17-¹³C]GA29) to rule out matrix interference .

Advanced Research Questions

Q. What experimental designs address contradictions in GA29 bioactivity data across studies?

Contradictions often arise from differences in tissue-specific metabolism, developmental stages, or environmental conditions. To mitigate this:

  • Control variables rigorously : Standardize plant growth conditions (light, temperature, nutrient regimes) and sample collection timelines.
  • Use orthogonal assays : Combine bioassays (e.g., dwarf rice or maize mutants) with direct hormone quantification .
  • Apply multivariate statistics : Principal component analysis (PCA) or linear mixed models can disentangle confounding factors .

Q. How can isotopic labeling techniques improve GA29 metabolic pathway analysis?

Stable isotopes (e.g., [¹³C]-GA29) enable precise tracking of GA29 biosynthesis, catabolism, and translocation. Key steps include:

  • Synthesis of labeled GA29 : Multi-step chemical synthesis from precursors like gibberellin A3, achieving >90% isotopic purity .
  • Pulse-chase experiments : Monitor labeled GA29 turnover in planta using time-course MS profiling.
  • Enzyme kinetics : Couple labeling with recombinant enzyme assays to identify rate-limiting steps in GA29 metabolism .

Q. What strategies resolve discrepancies between GA29 quantification and observed physiological effects?

Discrepancies may stem from:

  • Compartmentalization : Subcellular localization (e.g., vacuolar vs. cytoplasmic GA29) affects bioavailability. Use immunolocalization or subcellular fractionation to address this .
  • Interaction with other hormones : Co-quantify ABA, auxins, and cytokinins, as GA29 activity is often modulated by cross-talk (e.g., ABA antagonism in fruit maturation) .
  • Tissue-specific sensitivity : Employ transgenic lines with altered GA receptor (GID1) expression to test tissue responsiveness .

Q. How should researchers design longitudinal studies to investigate GA29’s role in plant development?

Longitudinal studies require:

  • High temporal resolution : Sample tissues at multiple developmental stages (e.g., bud break, flowering, fruit set).
  • Multi-omics integration : Pair GA29 quantification with transcriptomic (RNA-seq) and proteomic data to map signaling networks.
  • Controlled perturbations : Apply GA biosynthesis inhibitors (e.g., paclobutrazol) or overexpression constructs to test causality .

Methodological Best Practices

  • Reproducibility : Document experimental conditions in detail (e.g., chromatography gradients, MS parameters) and deposit raw data in repositories like MetaboLights .
  • Statistical rigor : Predefine sample sizes using power analysis and report effect sizes with confidence intervals .
  • Conflict resolution : When results contradict prior studies, explicitly compare methodologies (e.g., extraction protocols, assay sensitivity) and contextualize findings within species-specific hormone dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.